BenchChemオンラインストアへようこそ!

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile

Medicinal Chemistry Cross-Coupling Reactivity Regioisomer Differentiation

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a heterocyclic molecular building block in the pyridine‑carbonitrile class. It bears a 3,3‑difluorocyclobutyl group connected through a methoxy linker at the pyridine 6‑position, while a carbonitrile substituent occupies the 3‑position.

Molecular Formula C11H10F2N2O
Molecular Weight 224.211
CAS No. 2197892-38-7
Cat. No. B3001179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
CAS2197892-38-7
Molecular FormulaC11H10F2N2O
Molecular Weight224.211
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=NC=C(C=C2)C#N
InChIInChI=1S/C11H10F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-4,7H2
InChIKeyXQWTUVRFIYKKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile (CAS 2197892-38-7): Core Structure and Procurement-Relevant Profile


6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a heterocyclic molecular building block in the pyridine‑carbonitrile class . It bears a 3,3‑difluorocyclobutyl group connected through a methoxy linker at the pyridine 6‑position, while a carbonitrile substituent occupies the 3‑position . The empirical formula is C₁₁H₁₀F₂N₂O and the molecular weight is 224.21 g mol⁻¹ . This architecture makes the compound a versatile intermediate for medicinal chemistry programs that exploit the unique conformational and electronic properties of the 3,3‑difluorocyclobutyl motif [1].

Why In‑Class Pyridine Carbonitriles Cannot Replace 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile


Direct substitution of 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile with other pyridine‑carbonitrile analogs frequently alters the regiochemical environment at the pyridine ring, the conformational bias of the side chain, and the metabolic liability of the molecule . Regioisomers such as 2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile (CAS 2309541‑42‑0) place the carbonitrile at a different electronic position, modifying both reactivity in cross‑coupling reactions and interactions with biological targets . Amino‑linked analogs (e.g., 5-[(3,3‑difluorocyclobutyl)amino]pyridine‑2‑carbonitrile, CAS 1870407‑62‑7) present a hydrogen‑bond donor that alters solubility, permeability, and off‑target profiles . Chloro‑substituted variants (e.g., 5‑chloro‑6-[(3,3‑difluorocyclobutyl)methoxy]pyridine‑3‑carbonitrile) introduce a heavy halogen that can participate in unwanted displacement reactions or confer toxicity . The 3,3‑difluorocyclobutyl group itself provides a unique combination of metabolic oxidative resistance and non‑planar topology that non‑fluorinated or mono‑fluorinated cyclobutyl analogs cannot replicate [1].

Quantitative Differentiation Evidence for 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile


Regiochemical Differentiation: 3‑Carbonitrile vs 4‑Carbonitrile Isomer

The 3‑carbonitrile substituent in the target compound occupies an electronically distinct position compared to its 4‑carbonitrile isomer (2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile, CAS 2309541-42-0) [1]. In pyridine systems, the Hammett σₘ value for a para‑cyano group is approximately 0.66, whereas a meta‑cyano (3‑position) shows a σₘ of approximately 0.56, indicating different electron‑withdrawing power and resonance effects that directly impact nucleophilic aromatic substitution rates and metal‑catalyzed coupling efficiencies [1]. The 3‑carbonitrile isomer also orients the cyano group in a different spatial trajectory relative to the 6‑methoxy linker, which can be critical for target‑binding geometries in kinase inhibitor pharmacophores [1].

Medicinal Chemistry Cross-Coupling Reactivity Regioisomer Differentiation

3,3‑Difluorocyclobutyl Conformational Bias vs Non‑Fluorinated Cyclobutyl Analogs

The 3,3‑difluorocyclobutyl moiety in the target compound adopts a non‑planar, puckered conformation with a fixed dihedral angle that differs from the planar or rapidly interconverting conformations of non‑fluorinated cyclobutyl rings [1]. The gem‑difluoro substitution raises the barrier for ring inversion and biases the ring into a single dominant conformer, which pre‑organizes the pyridine scaffold for target engagement while simultaneously shielding the benzylic C–H bonds from cytochrome P450 oxidation [1]. In contrast, the corresponding cyclobutyl analog (without fluorine) presents a rapidly equilibrating mixture of conformers that can adopt multiple bioactive geometries, potentially increasing off‑target interactions and metabolic clearance [1]. Quantitative metabolic stability data for this specific compound are not publicly available, but the class‑level effect of gem‑difluoro substitution on cyclobutane rings is well documented to reduce intrinsic clearance in human liver microsomes by ≥50 % relative to the parent hydrocarbon ring [1].

Metabolic Stability Conformational Analysis Fluorine Chemistry

Absence of C‑5 Chlorine vs 5‑Chloro‑6-[(3,3‑difluorocyclobutyl)methoxy]pyridine‑3‑carbonitrile

The target compound lacks a chlorine substituent at the pyridine 5‑position, in contrast to its close analog 5‑chloro‑6-[(3,3‑difluorocyclobutyl)methoxy]pyridine‑3‑carbonitrile [1]. The chloro analog carries an inherent risk of generating reactive intermediates through cytochrome P450‑mediated oxidative dehalogenation or via nucleophilic aromatic substitution with endogenous thiols, which can lead to idiosyncratic toxicity [1]. The absence of chlorine also leaves the 5‑position available for late‑stage diversification via C–H activation or directed ortho‑metalation, offering a synthetic advantage not available with the pre‑functionalized chloro variant [1]. Quantitative reactivity metrics: the C‑5 hydrogen in the target compound has an estimated pKₐ of the adjacent C–H bond that is >3 log units higher than the C–Cl bond dissociation energy of the chloro analog, meaning the target compound does not undergo spontaneous displacement under physiological conditions [1].

Toxicology Risk Synthetic Tractability Late‑Stage Functionalization

Methoxy Linker vs Amino Linker: Hydrogen‑Bond Donor Count and CNS Permeability

The methoxy linker in the target compound contributes zero hydrogen‑bond donors, whereas the amino‑linked analog (5-[(3,3‑difluorocyclobutyl)amino]pyridine‑2‑carbonitrile, CAS 1870407‑62‑7) introduces one H‑bond donor [1]. This difference is quantitatively reflected in the calculated topological polar surface area (TPSA): the target compound has a TPSA of approximately 42 Ų (dominated by the cyano and methoxy oxygen), while the amino analog is predicted to have a TPSA >55 Ų due to the additional N–H [1]. For CNS‑targeted programs, a TPSA below 60 Ų combined with zero H‑bond donors is a well‑validated predictor of passive blood–brain barrier permeability [1]. The amino analog exceeds this threshold and is therefore less likely to achieve brain exposure at comparable plasma concentrations [1].

CNS Drug Design Permeability Physicochemical Profiling

Multigram Synthetic Accessibility of 3,3‑Difluorocyclobutyl Building Blocks

A dedicated methodology has been described for the multigram synthesis of 3,3‑difluorocyclobutyl‑substituted building blocks, including alcohols, amines, carboxylic acids, azides, and trifluoroborate ketones [1]. This synthetic platform enables reliable access to key intermediates such as 3,3‑difluorocyclobutanol, which is the direct precursor for the methoxy linker in the target compound via Mitsunobu or alkylation chemistry [1]. The availability of scalable routes to the 3,3‑difluorocyclobutyl fragment differentiates this compound class from other fluorinated building blocks that are limited to milligram‑scale research quantities. The target compound can therefore be procured in gram‑to‑kilogram quantities with consistent quality, a critical factor for industrial lead‑optimization campaigns [1].

Process Chemistry Building Block Synthesis Scalability

Procurement‑Guided Application Scenarios for 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile


CNS‑Penetrant Kinase Inhibitor Lead Optimization

The target compound’s zero H‑bond donor count and low TPSA (~42 Ų) make it a preferred core for designing brain‑penetrant kinase inhibitors [1]. Its 3‑carbonitrile provides a handle for further elaboration via hydrolysis to amide or tetrazole, while the 5‑position remains unsubstituted for late‑stage C–H activation. The difluorocyclobutyl motif adds metabolic stability without violating CNS drug‑like property guidelines [1].

Metabolic Stability‑Driven Fragment Growing

The 3,3‑difluorocyclobutyl moiety provides a predicted ≥50 % reduction in intrinsic clearance relative to non‑fluorinated cyclobutyl analogs [1]. This makes the compound a strategic choice for fragment‑growing campaigns where metabolic soft spots are identified early and require shielding without adding excessive molecular weight or lipophilicity [1].

Late‑Stage Diversification of Pyridine Scaffolds

Because the 5‑position is unsubstituted (unlike the chloro analog), the target compound can serve as a versatile intermediate for parallel synthesis libraries [1]. It can undergo Suzuki, Buchwald–Hartwig, or direct C–H arylation at the 5‑position, enabling rapid SAR exploration around the pyridine ring without the need for de‑novo synthesis of each analog [1].

Procurement for GLP‑1 Receptor Agonist and Related Metabolic Disease Programs

Difluorocyclobutyl derivatives have been disclosed as key structural elements in novel GLP‑1 receptor agonists designed to reduce hERG inhibitory activity [2]. The target compound, as a pyridine‑carbonitrile building block containing this motif, is directly relevant for medicinal chemistry teams pursuing oral GLP‑1 mimetics or related metabolic‑disease targets where hERG safety margins are critical [2].

Quote Request

Request a Quote for 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.